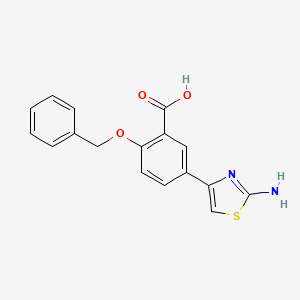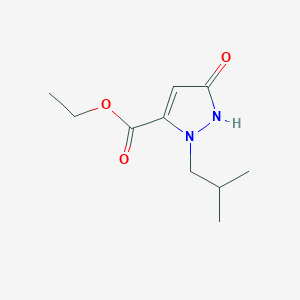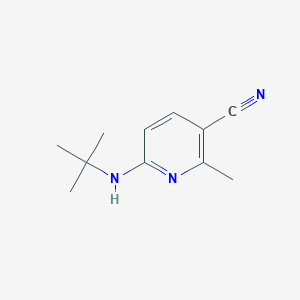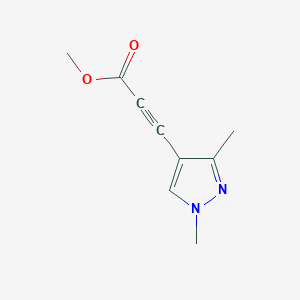
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexyl group attached to an oxadiazole ring, which is further connected to a pyrrole ring and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The cyclohexyl group is introduced to the oxadiazole ring through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids.
Pyrrole Ring Formation: The oxadiazole intermediate is then reacted with a suitable pyrrole precursor under conditions that promote the formation of the pyrrole ring.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Shares the oxadiazole and cyclohexyl groups but differs in the presence of an amine group instead of the pyrrole and acetic acid moieties.
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride: Similar oxadiazole structure but with a methylamine group.
Uniqueness
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid is unique due to the combination of the oxadiazole, pyrrole, and acetic acid groups, which impart distinct chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C14H17N3O3/c18-12(19)9-17-8-4-7-11(17)14-15-13(16-20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) |
InChI 键 |
MGMCNXCRUPEWGD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=CN3CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)

![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)

![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)


